molecular formula C3H5N3O B122909 3-amino-1H-pyrazol-5(4H)-one CAS No. 6126-22-3

3-amino-1H-pyrazol-5(4H)-one

Cat. No. B122909
CAS RN: 6126-22-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazol-5(4H)-one is a compound with the molecular formula C3H5N3O . It is a five-membered heterocycle containing two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves the conversion of 3-aminopyrazole into diazonium salts, followed by coupling with this compound in pyridine as a solvent .


Molecular Structure Analysis

The basic structure of pyrazole has two nitrogen atoms at adjacent positions in the five-membered ring. One nitrogen is pyrrole type at position-1, while the other is pyridine type at position-2 .


Chemical Reactions Analysis

The reactivity of 3-amino-1-substituted-1H-pyrazol-5(4H)-ones has been reported in various studies over the last 60 years .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 22.7±0.5 cm3, and a polar surface area of 67 Å2. It has 4 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Kinase-Focused Library Development

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones have been identified as a promising heteroaromatic scaffold for drug-discovery chemistry, especially for developing kinase-focussed libraries. These compounds, with their hydrogen bond donor and acceptor groups, fulfill the requirements for ATP competitive binding to kinase enzymes. This facilitates their use in screening against kinases and other cancer drug targets (Smyth et al., 2010).

Heterocyclic Ketene Aminal Libraries

A solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was achieved, showcasing the compound's utility in drug discovery. This efficient one-pot, three-component synthesis process is highly efficient and environmentally benign, suitable for large-scale and parallel combination synthesis (Yu et al., 2013).

Multicomponent Reaction Using Urea

A multicomponent one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles has been developed, utilizing commercially available urea as an eco-friendly catalyst. This approach highlights the versatility of 3-amino-1H-pyrazol-5(4H)-one derivatives in synthesizing diverse pharmaceutically interesting compounds (Brahmachari & Banerjee, 2014).

Spectroscopic and Structural Investigations

Research on 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a synthetic analog of the biologically relevant 4H-pyran motif, involved comprehensive spectral and structural properties studies. This study's computational and experimental approach affirms the pharmaceutical importance of these compounds in drug discovery (Kumar et al., 2020).

Antimicrobial Activity

Research has been conducted on the synthesis of pyrazole derivatives under microwave irradiation and their subsequent screening for antimicrobial activity. The study highlighted the potential of this compound derivatives in enhancing antibacterial and antifungal activities (Parashar et al., 2010).

Structure Assignment

The differentiation between 3- and 5-amino-isomers of 1H-pyrazolamines has been achieved through chemical shift analysis, underscoring the compound's role in structural and analytical chemistry (Ege & Franz, 1984).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-1H-pyrazol-5-ol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIBMUMKLRTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973899
Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6126-22-3, 5833-31-8
Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
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Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Amino-2,4-dihydro-3H-pyrazol-3-one (also known as 3-amino-1H-pyrazol-5(4H)-one) a compound of interest in medicinal chemistry?

A1: 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives have garnered significant attention in medicinal chemistry due to their presence in various established drugs. [, ] These derivatives serve as crucial building blocks for developing novel pharmaceuticals exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. [, ] Their versatility as synthetic intermediates for drug discovery stems from their simple preparation methods and the recent advancements in synthetic medicinal chemistry. []

Q2: What are some of the key reactions that 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives can undergo?

A2: Research highlights the reactivity of 5-Amino-2,4-dihydro-3H-pyrazol-3-one in various synthetic applications. For instance, it serves as a key starting material in the synthesis of pyrano[2,3-c]pyrazoles. This one-pot, multicomponent reaction involves reacting 5-Amino-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes and malononitrile in the presence of a basic catalyst. [] This method is particularly advantageous due to its high yields, short reaction times, simple work-up procedures, and the ability to purify products without resorting to chromatography. []

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